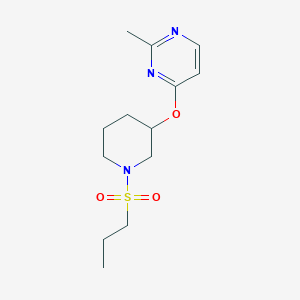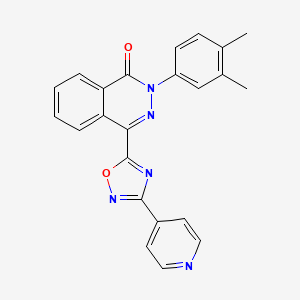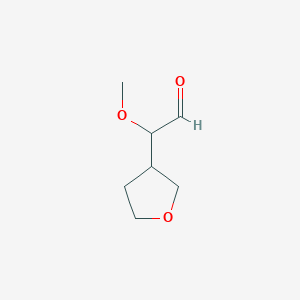
2-Methoxy-2-(oxolan-3-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2-(oxolan-3-yl)acetaldehyde is an organic compound with the molecular formula C7H12O3. It is a liquid at room temperature and has a molecular weight of 144.17 g/mol . This compound is known for its unique structure, which includes a methoxy group and an oxolane ring attached to an acetaldehyde moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxolan-3-yl)acetaldehyde typically involves the reaction of 3-hydroxytetrahydrofuran with methoxyacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-2-(oxolan-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methoxy-2-(oxolan-3-yl)acetic acid.
Reduction: 2-Methoxy-2-(oxolan-3-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Methoxy-2-(oxolan-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-2-(oxolan-3-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The methoxy and oxolane groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-2-(tetrahydrofuran-3-yl)acetaldehyde
- 2-Methoxy-2-(oxolan-2-yl)acetaldehyde
- 2-Methoxy-2-(oxolan-4-yl)acetaldehyde
Uniqueness
2-Methoxy-2-(oxolan-3-yl)acetaldehyde is unique due to the specific positioning of the methoxy and oxolane groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-methoxy-2-(oxolan-3-yl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(4-8)6-2-3-10-5-6/h4,6-7H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQVWRXPGPHCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=O)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
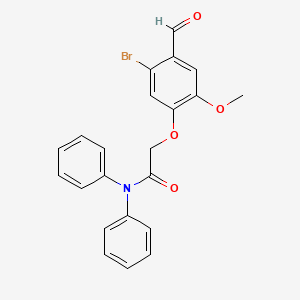

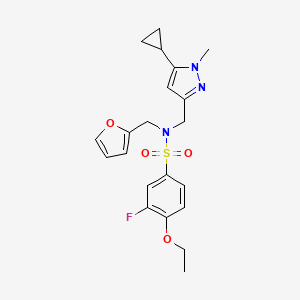
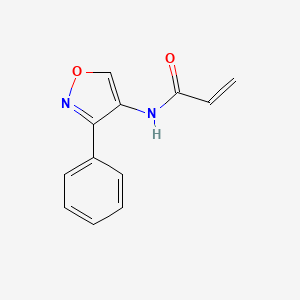

![6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3016363.png)
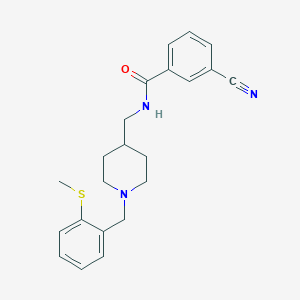
![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3016365.png)
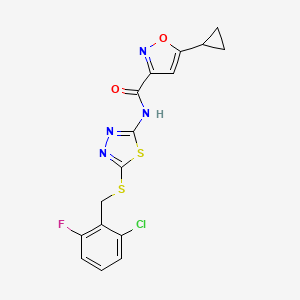
![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016367.png)
![5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid](/img/structure/B3016369.png)
![5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B3016370.png)
